molecular formula C16H20ClNO2 B13339905 tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate

tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate

Katalognummer: B13339905
Molekulargewicht: 293.79 g/mol
InChI-Schlüssel: PTYRWVDBFWJKEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl ester group, a chloromethyl group, and an indole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the chloromethylation of an indole derivative followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Acids or Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The indole ring system may also interact with various receptors or enzymes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 4-(chloromethyl)benzoate
  • 4-tert-Butylbenzyl chloride
  • 1-tert-Butyl-4-chloropiperidine

Uniqueness

tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate is unique due to the combination of its indole ring system and the presence of both chloromethyl and tert-butyl ester groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H20ClNO2

Molekulargewicht

293.79 g/mol

IUPAC-Name

tert-butyl 4-(chloromethyl)-5,7-dimethylindole-1-carboxylate

InChI

InChI=1S/C16H20ClNO2/c1-10-8-11(2)14-12(13(10)9-17)6-7-18(14)15(19)20-16(3,4)5/h6-8H,9H2,1-5H3

InChI-Schlüssel

PTYRWVDBFWJKEE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1CCl)C=CN2C(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.